molecular formula C10H10N2 B1599128 4-Methylquinolin-3-amine CAS No. 50878-90-5

4-Methylquinolin-3-amine

Cat. No. B1599128
CAS RN: 50878-90-5
M. Wt: 158.2 g/mol
InChI Key: HANMWNJJOSJZHD-UHFFFAOYSA-N
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Description

4-Methylquinolin-3-amine is a reagent used in the synthesis of imine polymers and various pharmaceutical agents . It is also known as 4-methyl-8-quinolinamine .


Synthesis Analysis

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

The molecular formula of 4-Methylquinolin-3-amine is C10H10N2 . The InChI code is 1S/C10H10N2/c1-7-6-12-9-5-3-2-4-8 (9)10 (7)11/h2-6H,1H3, (H2,11,12) .


Chemical Reactions Analysis

Amines and carboxylic acids are abundant chemical feedstocks that are nearly exclusively united via the amide coupling reaction . The disproportionate use of the amide coupling leaves a large section of unexplored reaction space between amines and acids: two of the most common chemical building blocks .


Physical And Chemical Properties Analysis

The molecular weight of 4-Methylquinolin-3-amine is 158.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .

Safety And Hazards

While specific safety and hazard information for 4-Methylquinolin-3-amine was not found, it is known that aromatic amines can significantly harm human health and the environment . Proper handling and disposal protocols must be followed to minimize their impact on human health and the environment .

properties

IUPAC Name

4-methylquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-8-4-2-3-5-10(8)12-6-9(7)11/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANMWNJJOSJZHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=CC=CC=C12)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402206
Record name 4-methylquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylquinolin-3-amine

CAS RN

50878-90-5
Record name 4-methylquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylquinolin-3-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 4-methyl-3-nitroquinoline (500 mg, 2.66 mmol) in conc. HCl (10 mL) was heated to 50° C. Tin (II) chloride dihydrate (1.5 g, 6.6 mmol) was added. The mixture was stirred at 50° C. overnight. The mixture was diluted with water (20 mL). The mixture was adjusted to pH 9 by addition of 5N aqueous sodium hydroxide. The mixture was cooled to 4° C. and extracted twice with ethyl acetate (30 mL). The combined extracts were washed with ice-cold water (40 mL) and dried over anhydrous Na2SO4, filtered, and concentrated to give 3-amino-4-methylquinoline (340 mg, 80%) as a yellow solid. 1H NMR (400 MHz, CDCl3) δ 8.42 (s, 1H), 7.89-7.91 (m, 1H), 7.79-7.82 (m, 1H), 7.44-7.38 (m, 2H), 3.77 (br s, 2H), 2.37 (s, 3H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RK Smalley - thieme-connect.com
2, 1-Benzisoxazole (1)(trivial name anthranil) was first synthesized by reduction of 2-nitrobenzaldehyde with tin and acetic acid,[1] although the first example of this ring system was …
Number of citations: 0 www.thieme-connect.com
Z Miao, C Peng, L Xia, H Xu, S He, C Chi… - ACS Applied Polymer …, 2023 - ACS Publications
… These products further undergo rearrangement and coupling reactions to form 6,7-dimethoxy-4-methylquinolin-3-amine, 4,4′-methylenebis(2-methylphenol), 4-(4-methoxy-3-…
Number of citations: 0 pubs.acs.org

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